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Compound of Interest

Compound Name: Biotin-PEG2-Azide

Cat. No.: B606127 Get Quote

Introduction

Biotin-PEG2-Azide is a versatile chemical tool designed for the efficient and specific

biotinylation of nucleic acids (DNA and RNA) through a bio-orthogonal reaction known as "click

chemistry".[1][2][3] This reagent consists of three key components: a biotin moiety for high-

affinity binding to streptavidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance

solubility and minimize steric hindrance, and a terminal azide group for the click reaction.[1]

The process involves the incorporation of an alkyne-modified nucleotide into a nucleic acid,

followed by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with Biotin-PEG2-
Azide.[2] This method is highly specific and efficient, occurring under mild conditions

compatible with biological systems. The resulting biotin-labeled nucleic acids can be used in a

wide array of applications, from purification and immobilization to detection in various assays.

The avidin-biotin complex is the strongest known non-covalent biological interaction, ensuring

high sensitivity and robust performance in downstream applications.

Principle of the Method

The labeling strategy is a two-step process. First, a nucleic acid is synthesized or modified to

contain an alkyne group. This is typically achieved by incorporating alkyne-bearing nucleotides

(e.g., 5-ethynyl-2'-deoxyuridine, EdU) during enzymatic synthesis like PCR or by using alkyne-

modified phosphoramidites in oligonucleotide synthesis.

Second, the alkyne-modified nucleic acid is reacted with Biotin-PEG2-Azide in the presence of

a copper(I) catalyst. The azide group of the biotin reagent and the alkyne group on the nucleic
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acid undergo a cycloaddition reaction to form a stable triazole linkage, covalently attaching the

biotin label.

Step 1: Alkyne Incorporation

Step 2: Click Chemistry Reaction
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Caption: Workflow for labeling nucleic acids using Biotin-PEG2-Azide.
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Once labeled, the biotin tag allows for highly specific detection and purification using

streptavidin, a protein with an exceptionally high affinity for biotin. Streptavidin can be

conjugated to various reporters, such as fluorescent dyes or enzymes (e.g., Horseradish

Peroxidase, HRP), for visualization and quantification.
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Caption: Principle of detection for biotinylated nucleic acids.

Key Applications
Pull-Down Assays: Biotin-labeled nucleic acids are used as bait to capture and identify

interacting molecules, such as DNA-binding proteins, RNA-binding proteins, or

complementary nucleic acid sequences from complex mixtures like cell lysates.

Electrophoretic Mobility Shift Assays (EMSA): This technique is used to study protein-nucleic

acid interactions. Biotinylated probes offer a sensitive, non-radioactive alternative for

detecting the protein-DNA/RNA complex.

Hybridization Assays: In techniques like Southern and Northern blotting, biotinylated probes

can detect specific DNA or RNA sequences with high sensitivity. They are also applicable for
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in situ hybridization (ISH) to localize nucleic acid sequences within cells or tissues.

Cell Proliferation Assays: The incorporation of the alkyne-modified nucleoside EdU into

newly synthesized DNA in living cells can be detected by subsequent click reaction with

Biotin-PEG2-Azide, allowing for the quantification of cell proliferation.

Immobilization: Biotinylated nucleic acids can be easily immobilized on streptavidin-coated

surfaces, such as magnetic beads, microplates, or biosensors, for various high-throughput

screening and diagnostic applications.

Quantitative Data
The performance of biotin-based labeling and detection relies on the exceptionally strong and

specific interaction between biotin and streptavidin. While labeling efficiency with Biotin-PEG2-
Azide is generally high due to the nature of click chemistry, precise yields can vary based on

experimental conditions.
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Parameter Value / Observation
Application
Context

Source(s)

Biotin-Streptavidin

Affinity

Dissociation Constant

(Kd) ≈ 10-15 M

This extremely strong,

non-covalent bond is

fundamental to all

detection and

purification

applications, ensuring

high stability and low

off-rates.

Detection Sensitivity
As low as 0.25 pg of

target DNA

Achievable in

Southern blot

applications using

biotinylated probes

and colorimetric

detection with

streptavidin-enzyme

conjugates.

Pull-Down Efficiency
>90% capture of

target RNA

In streptavidin bead

pull-down assays,

biotinylated RNAs can

be efficiently

recovered from

solutions.

Labeling Yield (In Vitro

Transcription)

Approx. 10 µg of full-

length biotin-labeled

RNA from 1 µg of

template DNA

Demonstrates high

yield for enzymatic

incorporation of

biotinylated

nucleotides. While not

a click chemistry

method, it provides a

benchmark for

labeling yields.
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Cleavage/Elution

Efficiency

50-60% elution with

2.0 M 2-

mercaptoethanol

Demonstrates

conditions for

disrupting the biotin-

streptavidin interaction

to release captured

molecules, although

the bond is generally

resistant to harsh

conditions.

Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified
Oligonucleotides with Biotin-PEG2-Azide
This protocol describes the copper-catalyzed click chemistry (CuAAC) reaction to label an

alkyne-modified DNA or RNA oligonucleotide.

Materials and Reagents:

Alkyne-modified oligonucleotide

Biotin-PEG2-Azide (e.g., 10 mM stock in DMSO)

DMSO (Dimethyl sulfoxide)

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

Ascorbic acid (5 mM stock in nuclease-free water, freshly prepared)

Copper(II)-TBTA complex (10 mM stock in 55% DMSO)

Nuclease-free water

Reagents for nucleic acid precipitation (e.g., 3 M sodium acetate, ethanol)
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Caption: Experimental workflow for click chemistry labeling of oligonucleotides.
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Procedure:

In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free

water.

Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

Add DMSO to a final concentration of 50% (v/v) and vortex thoroughly.

Add Biotin-PEG2-Azide from a 10 mM stock solution to a final concentration of 1.5 times

the oligonucleotide concentration. Vortex to mix.

Add freshly prepared 5 mM ascorbic acid to a final concentration of 0.5 mM. This reduces

Cu(II) to the active Cu(I) state. Vortex briefly.

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds

to prevent re-oxidation of the copper catalyst.

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the

tube with inert gas again and cap it tightly.

Vortex the reaction mixture thoroughly and incubate at room temperature overnight in the

dark.

After incubation, precipitate the labeled nucleic acid. Add sodium acetate to a final

concentration of 0.3 M, followed by 2.5-3 volumes of cold 100% ethanol.

Incubate at -20°C for at least 30 minutes, then centrifuge at high speed (e.g., >12,000 x g)

for 20 minutes to pellet the nucleic acid.

Carefully discard the supernatant, wash the pellet with 70% ethanol, and air-dry.

Resuspend the purified biotinylated oligonucleotide in a suitable buffer (e.g., TE buffer or

nuclease-free water).

(Optional) Further purify the conjugate by HPLC or PAGE to remove unreacted reagents.
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Protocol 2: Pull-Down of Interacting Proteins Using
Biotinylated Nucleic Acids
This protocol describes the use of a biotinylated DNA or RNA probe to isolate binding proteins

from a cell lysate using streptavidin-coated magnetic beads.

Materials and Reagents:

Purified biotinylated nucleic acid probe

Control (non-biotinylated or scrambled sequence) probe

Streptavidin-coated magnetic beads

Cell lysate containing target proteins

Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-

20)

Elution Buffer (e.g., SDS-PAGE loading buffer or a high salt/low pH buffer)

Magnetic stand
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Caption: Workflow for a biotin-based pull-down assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b606127?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer.

Transfer the required amount to a new tube. Place the tube on a magnetic stand to pellet the

beads, then discard the supernatant.

Wash the beads twice with 500 µL of Binding/Wash Buffer. After the final wash, resuspend

the beads in 200 µL of the same buffer.

Probe Immobilization: Add the biotinylated nucleic acid probe to the washed beads. The

amount of probe will need to be optimized but typically ranges from 10 to 100 pmol per 25 µL

of bead slurry.

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated

probe to bind to the streptavidin beads.

Place the tube on the magnetic stand, discard the supernatant, and wash the beads three

times with Binding/Wash Buffer to remove any unbound probe.

Protein Binding: After the final wash, resuspend the probe-bound beads in your prepared cell

lysate (e.g., 300-500 µL).

Incubate the mixture for 1-2 hours at 4°C with rotation to allow the target protein(s) to bind to

the nucleic acid probe.

Washing: Pellet the beads using the magnetic stand and carefully remove the lysate (this

can be saved as the "unbound" fraction).

Wash the beads 3-5 times with 500 µL of ice-cold Binding/Wash Buffer to remove non-

specifically bound proteins.

Elution: After the final wash, remove all supernatant. Elute the bound proteins by

resuspending the beads in 30-50 µL of 1X SDS-PAGE loading buffer and heating at 95°C for

5-10 minutes.

Place the tube on the magnetic stand and carefully collect the supernatant, which contains

the eluted proteins.
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Analysis: Analyze the eluted proteins by Western blotting using an antibody against a

specific protein of interest or by mass spectrometry for proteomic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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